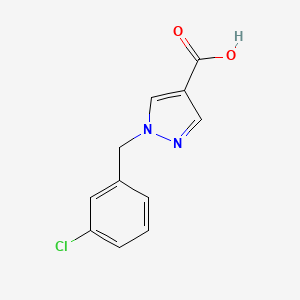

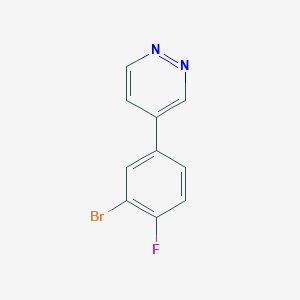

1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid (CBPCA) is an organic compound that has been studied for its wide range of applications in the field of organic chemistry. CBPCA is a versatile compound, with a wide range of uses in the synthesis of drugs, the production of polymers, and the analysis of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Experimental and Theoretical Studies : The synthesis of pyrazole derivatives involves functionalization reactions, which are important for the development of novel compounds with potential applications in various fields. These synthesis processes are often supported by theoretical studies to understand the reaction mechanisms and optimize the conditions for higher yields and better functionalization (Yıldırım, Kandemirli, & Demir, 2005).

Improved Synthesis Techniques : Research on improving the synthesis process of 1H-pyrazole-4-carboxylic acid has shown significant enhancements in yield, highlighting the importance of optimizing synthesis routes for better efficiency and scalability (Dong, 2011).

Potential Applications

Optical Nonlinearity and Limiting Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, demonstrating potential for optical limiting applications. This suggests that pyrazole derivatives could be valuable in developing new materials for photonics and optoelectronics (Chandrakantha et al., 2013).

Anticancer Agents : Organometallic complexes of pyrazole derivatives have shown potential as anticancer agents. Their synthesis and characterization, including cytotoxicity and cell cycle effects, suggest that these compounds could be developed further for therapeutic applications (Stepanenko et al., 2011).

Electrochemiluminescence : Pyrazolecarboxylic metal organic frameworks have been synthesized and demonstrated to exhibit highly intense electrochemiluminescence. This property could be exploited in developing sensors and devices for analytical and diagnostic purposes (Feng et al., 2016).

Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing high efficiency. This application is crucial for industrial processes, where corrosion resistance can significantly impact maintenance costs and equipment lifespan (Herrag et al., 2007).

Structural Analysis and Properties

Crystal Structure and Morphological Studies : The structural analysis of pyrazole derivatives, including crystal structure determination, Hirshfeld surface analysis, and DFT calculations, provides insights into their molecular geometries, interactions, and stability. Such studies are fundamental for understanding the properties of these compounds and designing them for specific applications (Naveen et al., 2021).

Photoluminescent Properties : Coordination compounds based on pyrazole-3-carboxylic acid have been synthesized and shown to exhibit photoluminescent properties. These findings suggest potential uses in light-emitting devices and as probes in biological imaging (Liu et al., 2015).

Safety And Hazards

The safety and hazards of “1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid” are not known. However, similar compounds like 3-chlorobenzoic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard6.

Future Directions

The future directions for the study of “1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid” are not clear due to the lack of information on this compound. However, the study of 1H-pyrazole and 3-chlorobenzyl derivatives remains an active area of research due to their interesting biological activities1.

Please note that this information is based on the individual components of “1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid” and might not fully apply to the compound itself. More specific information could potentially be obtained through laboratory synthesis and analysis of the compound.

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYKYYBEGQPGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)

![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)

![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)

![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)

![N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2873724.png)

![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873727.png)

![1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate](/img/structure/B2873729.png)

![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2873730.png)

![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)